molecular formula C19H21NO3 B5599860 4-{[(4'-methyl-4-biphenylyl)oxy]acetyl}morpholine

4-{[(4'-methyl-4-biphenylyl)oxy]acetyl}morpholine

Cat. No.: B5599860
M. Wt: 311.4 g/mol
InChI Key: ZVVXZCOLSNAVEP-UHFFFAOYSA-N
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Description

4-{[(4’-methyl-4-biphenylyl)oxy]acetyl}morpholine is an organic compound that features a morpholine ring substituted with an acetyl group linked to a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4’-methyl-4-biphenylyl)oxy]acetyl}morpholine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(4’-methyl-4-biphenylyl)oxy]acetyl}morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, bases like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the biphenyl and morpholine moieties.

    Reduction: Reduced forms of the acetyl group.

    Substitution: Substituted morpholine derivatives.

Mechanism of Action

The mechanism of action of 4-{[(4’-methyl-4-biphenylyl)oxy]acetyl}morpholine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-{[(4’-methyl-4-biphenylyl)oxy]acetyl}piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.

    4-{[(4’-methyl-4-biphenylyl)oxy]acetyl}pyrrolidine: Similar structure but with a pyrrolidine ring.

Uniqueness

4-{[(4’-methyl-4-biphenylyl)oxy]acetyl}morpholine is unique due to the presence of the morpholine ring, which imparts specific pharmacological properties and makes it a versatile building block in synthetic chemistry .

Properties

IUPAC Name

2-[4-(4-methylphenyl)phenoxy]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-15-2-4-16(5-3-15)17-6-8-18(9-7-17)23-14-19(21)20-10-12-22-13-11-20/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVXZCOLSNAVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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